Propanamide, 2-(dimethylamino)-2-methyl-
Description
2-(Dimethylamino)-2-methylpropanamide is a tertiary amine-containing amide derivative characterized by a dimethylamino group (-N(CH₃)₂) and a methyl substituent at the second carbon of the propanamide backbone. This compound is structurally related to amino acid derivatives and is frequently utilized in organic synthesis, particularly in the preparation of guanidine catalysts and pharmaceutical intermediates. For example, describes its synthesis via reactions involving N-methyl-L-alanine and N-Boc-guanidine, yielding derivatives like (S)-N-Boc-N′-carbamimidoyl-2-(dimethylamino)propanamide with moderate to high yields (40–92%) .
Properties
CAS No. |
41805-71-4 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-(dimethylamino)-2-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,5(7)9)8(3)4/h1-4H3,(H2,7,9) |
InChI Key |
OPSUSMMZNXNXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-(dimethylamino)-2-methyl- typically involves the reaction of alaninamide with methylating agents. One common method is the reaction of alaninamide with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield Propanamide, 2-(dimethylamino)-2-methyl-.
Industrial Production Methods: Industrial production of Propanamide, 2-(dimethylamino)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Propanamide, 2-(dimethylamino)-2-methyl-.
Chemical Reactions Analysis
Types of Reactions: Propanamide, 2-(dimethylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Propanamide, 2-(dimethylamino)-2-methyl- can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are performed under mild to moderate conditions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Propanamide, 2-(dimethylamino)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, 2-(dimethylamino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as biochemical reactions or therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(Dimethylamino) Benzoate
Key Differences :
- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in polymerization systems compared to 2-(dimethylamino) ethyl methacrylate. highlights its superior degree of conversion (DC) in resin cements (77–89%) and better mechanical properties, attributed to its electron-donating dimethylamino group enhancing radical generation efficiency .
- Applications: While 2-(dimethylamino)-2-methylpropanamide is used in catalyst synthesis, ethyl 4-(dimethylamino) benzoate is a co-initiator in dental resins.
Table 1: Reactivity Comparison in Polymer Systems
| Compound | Degree of Conversion (%) | Optimal CQ/Amine Ratio |
|---|---|---|
| Ethyl 4-(dimethylamino) benzoate | 89 | 1:1 |
| 2-(Dimethylamino) ethyl methacrylate | 77 | 1:2 |
3-(Dimethylamino)Propanamide
Structural and Functional Contrasts :
- Positional Isomerism: Unlike 2-(dimethylamino)-2-methylpropanamide, 3-(dimethylamino)propanamide () positions the dimethylamino group at the third carbon. This alters steric effects and hydrogen-bonding capacity, impacting its catalytic activity in organocatalysis.
- Synthetic Utility: Derivatives of 3-(dimethylamino)propanamide are less commonly reported in asymmetric catalysis compared to the 2-substituted variant, which forms extensive H-bonded architectures () .
N-(2-{[2-(Dimethylamino)ethyl]...} Phenyl)prop-2-enamide
Pharmaceutical Relevance :
- Drug Discovery: emphasizes the role of dimethylaminoethyl groups in enhancing the bioavailability of kinase inhibitors. The compound N-(2-{2-(dimethylamino)ethylamino}phenyl)prop-2-enamide is a key intermediate in synthesizing indole-pyrimidine hybrids, leveraging the dimethylamino group for target binding .
- Divergent Applications: While this compound is drug-oriented, 2-(dimethylamino)-2-methylpropanamide is primarily a catalyst precursor.
Propionamidine Hydrochloride
Chemical Properties :
- Basicity: Propionamidine hydrochloride () has a higher pKa (~11) due to its amidine structure, compared to the tertiary amine pKa (~9) of 2-(dimethylamino)-2-methylpropanamide.
- Solubility: The hydrochloride salt form of propionamidine improves water solubility, whereas 2-(dimethylamino)-2-methylpropanamide requires organic solvents for dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
